molecular formula C16H24N4O3 B8733570 TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE

TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B8733570
M. Wt: 320.39 g/mol
InChI Key: AYKSWBSUTXGXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a morpholine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TERT-BUTYL 2-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLATE include other pyrido[4,3-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the morpholine ring and tert-butyl ester group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-5-4-13-12(11-20)10-17-14(18-13)19-6-8-22-9-7-19/h10H,4-9,11H2,1-3H3

InChI Key

AYKSWBSUTXGXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml round bottom flask charged with anhydrous EtOH (150 ml) under nitrogen at 0° C. are added morpholine-4-carboxamidine hydrobromide (10.50 g, 50 mmol), tert-butyl-3-[(dimethylamino)methylene]-4-oxo-1-piperidinecarboxylate (12.7 g, 50 mmol, 1.0 eq.), and potassium t-butoxide in t-butanol (11.0M, 100 ml, 100 mmol, 2.0 eq.). The resulting mixture is stirred at 75° C. for 16 hr. The solvent is evaporated under reduced pressure, and the residue is taken up in DCM (300 ml), washed with water and brine, dried (Na2SO4) and concentrated. The residue is purified by silica gel chromatography (Hexane/EtOAc 1:1) to give the title compound. MS (+VE) m/z 321.1 (M++1).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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